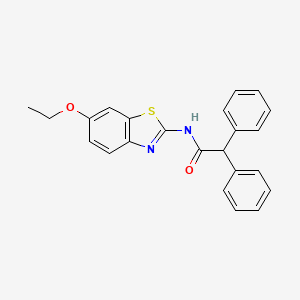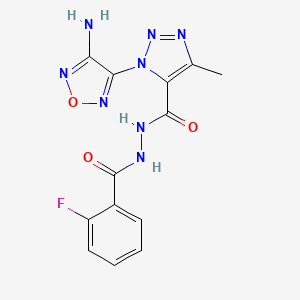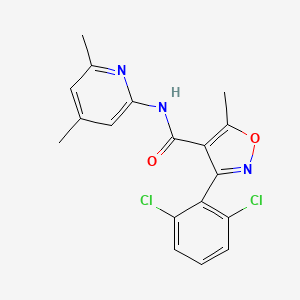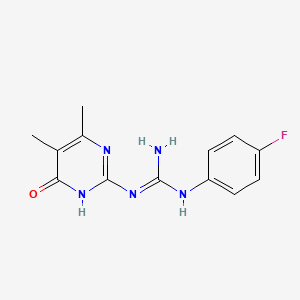
5-(methoxymethyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(methoxymethyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)-2-thiophenecarboxamide, also known as MMTP, is a synthetic compound that belongs to the family of opioid drugs. It was first synthesized in the 1970s as a potential alternative to methadone, a widely used opioid drug for the treatment of opioid addiction. MMTP has been found to have similar effects to methadone, but with a lower risk of addiction and abuse.
作用機序
5-(methoxymethyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)-2-thiophenecarboxamide acts on the opioid receptors in the brain, producing similar effects to other opioid drugs. It binds to the mu-opioid receptor, which is responsible for the analgesic and euphoric effects of opioids. This compound also binds to the delta-opioid receptor, which is involved in the regulation of mood and emotions.
Biochemical and Physiological Effects:
This compound has been found to produce similar biochemical and physiological effects to methadone, but with a lower risk of addiction and abuse. It has been shown to reduce opioid use, improve social functioning, and reduce the risk of overdose. This compound has also been found to have a longer duration of action than methadone, which allows for less frequent dosing.
実験室実験の利点と制限
5-(methoxymethyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)-2-thiophenecarboxamide has several advantages for lab experiments, including its high potency and selectivity for the mu-opioid receptor. It also has a longer duration of action than other opioid drugs, which allows for less frequent dosing in animal studies. However, this compound has several limitations, including its potential for abuse and dependence, which may limit its use in animal studies.
将来の方向性
There are several future directions for the study of 5-(methoxymethyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)-2-thiophenecarboxamide, including its potential as a treatment for opioid addiction, its use in the management of chronic pain, and its potential as a tool for studying the opioid system in the brain. Further research is needed to fully understand the mechanisms of action of this compound and its potential benefits and risks.
合成法
The synthesis of 5-(methoxymethyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)-2-thiophenecarboxamide involves several chemical reactions, starting from the reaction of 3-chloro-2-thiophenecarboxylic acid with sodium methoxide to produce the corresponding methyl ester. The methyl ester is then reacted with N-methyl-4-piperidone to produce the intermediate product. The intermediate is further reacted with formaldehyde and hydrogen gas to produce this compound.
科学的研究の応用
5-(methoxymethyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)-2-thiophenecarboxamide has been extensively studied for its potential as an opioid drug for the treatment of opioid addiction. Several clinical trials have been conducted to evaluate its efficacy and safety in comparison to methadone. This compound has been found to be as effective as methadone in reducing opioid use and improving social functioning, but with a lower risk of overdose and abuse.
特性
IUPAC Name |
5-(methoxymethyl)-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2S/c1-20-10-7-15(8-11-20)21-9-3-4-14(12-21)19-18(22)17-6-5-16(24-17)13-23-2/h5-6,14-15H,3-4,7-13H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTMDGLJYFGJBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCCC(C2)NC(=O)C3=CC=C(S3)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B6061922.png)


![6-chloro-2-(2,4-dimethylphenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6061937.png)

![N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide](/img/structure/B6061958.png)


![3,4-dichloro-N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B6061978.png)
![N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)-1H-indole-2-carboxamide](/img/structure/B6061983.png)
![ethyl 5-(2,4-dimethoxybenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6061997.png)
![7-(2,3-dimethoxybenzyl)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6062013.png)
![1-(1-{[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6062017.png)
![N-{4-[(3-methoxy-1-piperidinyl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B6062025.png)